4,8-dichloroquinoline-3-carboxylic Acid 4,8-dichloroquinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 179024-69-2
VCID: VC21319494
InChI: InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15)
SMILES: C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl
Molecular Formula: C10H5Cl2NO2
Molecular Weight: 242.05 g/mol

4,8-dichloroquinoline-3-carboxylic Acid

CAS No.: 179024-69-2

Cat. No.: VC21319494

Molecular Formula: C10H5Cl2NO2

Molecular Weight: 242.05 g/mol

* For research use only. Not for human or veterinary use.

4,8-dichloroquinoline-3-carboxylic Acid - 179024-69-2

Specification

CAS No. 179024-69-2
Molecular Formula C10H5Cl2NO2
Molecular Weight 242.05 g/mol
IUPAC Name 4,8-dichloroquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15)
Standard InChI Key RFYHIJAUGNIPFS-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl
Canonical SMILES C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

4,8-Dichloroquinoline-3-carboxylic acid has the molecular formula C₁₀H₅Cl₂NO₂ with a Chemical Abstracts Service (CAS) registry number of 179024-69-2. Its structure consists of a quinoline core with chlorine substituents at positions 4 and 8, and a carboxylic acid group at position 3. The compound is also known by synonyms such as 3-Quinolinecarboxylic acid, 4,8-dichloro- and 4,8-dichloro-3-quinolinecarboxylic acid .

Physical Properties

Table 1 presents the key physical properties of 4,8-dichloroquinoline-3-carboxylic acid:

PropertyValue
CAS Number179024-69-2
Molecular Weight242.058 g/mol
Density1.6±0.1 g/cm³
Boiling Point384.9±37.0 °C at 760 mmHg
Flash Point186.6±26.5 °C
Exact Mass240.969727
PSA (Polar Surface Area)50.19000
LogP2.55
Vapour Pressure0.0±0.9 mmHg at 25°C
Index of Refraction1.695
HS Code2933499090

The LogP value of 2.55 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is potentially advantageous for pharmacological applications, particularly regarding membrane permeability.

Chemical Reactivity

The chemical properties of 4,8-dichloroquinoline-3-carboxylic acid can be inferred from its functional groups:

  • The carboxylic acid group at position 3 confers acidic properties to the molecule, enabling it to participate in acid-base reactions and form salts with appropriate bases.

  • The chlorine atoms at positions 4 and 8 render these carbon atoms electrophilic, potentially facilitating nucleophilic aromatic substitution reactions.

  • The compound possesses hydrogen bonding capabilities through its carboxylic acid group (both donor and acceptor) and the quinoline nitrogen (acceptor).

Synthesis Methods

ParameterConditionFunction
Starting Material4,8-DichloroquinolineProvides core structure with chlorine substituents
CatalystPdCl₂ (0.5-1 mol%)Facilitates carbonylation reaction
LigandTriphenylphosphine (2-4 mol%)Stabilizes catalyst complex
Pressure20-40 atm COSupplies carbonyl group
Temperature140-160°CActivates reaction
SolventMethanolForms methyl ester intermediate
Duration3-4 hoursOptimized reaction time
Post-reactionHydrolysis with 10% NaOHConverts ester to carboxylic acid

This synthetic approach would likely proceed through:

  • Carbonylation of 4,8-dichloroquinoline to form the methyl ester

  • Hydrolysis of the ester to yield 4,8-dichloroquinoline-3-carboxylic acid

  • Purification through column chromatography or recrystallization

Similar synthetic protocols have been successfully implemented for related compounds, including 4-hydroxy-2,3-dichloroquinoline derivatives, suggesting potential applicability to 4,8-dichloroquinoline-3-carboxylic acid .

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 4,8-dichloroquinoline-3-carboxylic acid, it is valuable to examine structurally related compounds:

Table 3: Comparison of 4,8-Dichloroquinoline-3-carboxylic Acid with Related Compounds

CompoundMolecular WeightLogPKey Structural Differences
4,8-Dichloroquinoline-3-carboxylic acid242.0582.55Reference compound
6,8-Dichloroquinoline-3-carboxylic acid242.058SimilarChlorine at position 6 instead of 4
4-amino-5,7-dichloroquinoline-3-carboxylic acid257.0732.75Amino group at position 4, chlorines at 5,7
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid237.64DifferentHydroxy at 4, methyl at 8, single chlorine

The variation in substitution patterns significantly influences the compounds' physical properties and potential biological activities .

Biological Activity Comparison

While specific research on 4,8-dichloroquinoline-3-carboxylic acid is limited in available literature, insights can be drawn from studies on related compounds:

Various dichloroquinoline-3-carboxylic acid derivatives have demonstrated notable antioxidant properties. For instance, studies on dichloro-4-quinolinol-3-carboxylic acids with different chlorine positioning patterns (5,7-, 5,8-, 6,8-, 7,8-) have shown varying efficacy in:

  • Scavenging free radicals

  • Protecting methyl linoleate against oxidation

  • Retarding β-carotene bleaching

  • Protecting DNA against oxidative damage

In particular, 6,8-dichloro-4-quinolinol-3-carboxylic acid demonstrated the highest efficacy in protecting methyl linoleate against 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH)-induced oxidation, while 5,7-dichloro-4-quinolinol-3-carboxylic acid was most effective at scavenging various free radicals .

Structural FeaturePotential Effect on Activity
Chlorine at position 4Alters electron distribution, increases electrophilicity
Chlorine at position 8Influences molecular conformation, increases lipophilicity
Carboxylic acid at position 3Provides hydrogen bonding, enables salt formation and derivatization
Quinoline nitrogenServes as hydrogen bond acceptor, potential metal coordination site

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